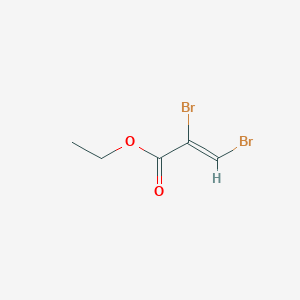

Ethyl-(Z)-2,3-dibromopropenoate

Description

Contextual Significance within Organic Synthesis

The significance of Ethyl-(Z)-2,3-dibromopropenoate in organic synthesis lies in its ability to act as a versatile three-carbon building block. The two bromine atoms can be selectively or sequentially replaced by various nucleophiles, leading to the introduction of diverse functionalities. This selective reactivity is a cornerstone of modern organic synthesis, enabling the controlled construction of complex molecular architectures. nih.gov

A common synthetic route to this compound involves the reaction of 2,3-dibromoacrylic acid with ethanol. youtube.comyoutube.com The related compound, ethyl 2,3-dibromopropionate, can be synthesized by the bromination of ethyl acrylate (B77674). nih.gov This accessibility further enhances its utility in research and development.

Scope of Research on Brominated Propenoate Derivatives

Research into brominated propenoate derivatives, including this compound, is extensive and multifaceted. These compounds are key starting materials for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, they are employed in the synthesis of pyrimidine (B1678525) derivatives, which are important scaffolds in medicinal chemistry.

Furthermore, the reactivity of brominated propenoates makes them valuable in the development of new synthetic methodologies. Their participation in cycloaddition reactions, such as [3+2] cycloadditions, provides efficient routes to five-membered heterocyclic rings like pyrazoles and triazoles. youtube.commdpi.com These reactions are often stereoselective, allowing for the controlled synthesis of specific isomers, which is crucial for the development of new drugs and materials. google.com

Historical Development of Research on the Compound

Early research likely focused on the fundamental reactivity of these compounds, exploring their reactions with various nucleophiles and their potential for polymerization. The advent of modern spectroscopic techniques in the mid-20th century would have been instrumental in definitively characterizing the (Z)-isomer and understanding its stereochemistry. The subsequent development of stereoselective synthesis methods has further expanded the utility of compounds like this compound, allowing for more precise control over the three-dimensional structure of the final products. The ongoing exploration of their role in synthesizing complex natural products and pharmaceutical agents underscores their enduring importance in organic chemistry. researchgate.netnih.govmdpi.com

Detailed Research Findings

The utility of this compound is best illustrated through its application in the synthesis of various molecular scaffolds.

Table 2: Applications of this compound in Synthesis

| Target Compound Class | Reaction Type | Significance |

| Heterocycles (e.g., Pyrimidines, Pyrrolidones) | Nucleophilic Substitution / Cyclization | Core structures in pharmaceuticals. google.com |

| Five-membered Heterocycles (e.g., Triazoles) | [3+2] Cycloaddition | Efficient, stereoselective synthesis of important heterocycles. mdpi.comnih.gov |

| Functionalized Alkenes | Cross-coupling Reactions | Introduction of new carbon-carbon bonds. |

This table is interactive. You can sort and filter the data.

Recent research has focused on leveraging the unique reactivity of this compound and related compounds for the stereoselective synthesis of complex molecules. For example, the development of catalytic systems for the asymmetric synthesis of functionalized alkenes has been a significant area of investigation. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the desired product.

The application of this compound as a precursor for pharmaceutical intermediates continues to be an active area of research. Its ability to introduce both bromine and an ester group into a molecule provides a handle for further chemical modifications, making it a valuable tool in the drug discovery process. google.com

Structure

3D Structure

Properties

Molecular Formula |

C5H6Br2O2 |

|---|---|

Molecular Weight |

257.91 g/mol |

IUPAC Name |

ethyl (Z)-2,3-dibromoprop-2-enoate |

InChI |

InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |

InChI Key |

RCZNRJVVXOOAHG-ARJAWSKDSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/Br)/Br |

Canonical SMILES |

CCOC(=O)C(=CBr)Br |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations

IUPAC Designation and Structural Elucidation Challenges

The systematic name for Ethyl-(Z)-2,3-dibromopropenoate, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl (2Z)-2,3-dibromoprop-2-enoate . This name precisely describes its molecular structure: an ethyl ester of a three-carbon propenoic acid backbone, substituted with bromine atoms at the second and third carbon positions. The "(2Z)" designation is crucial as it specifies the stereochemistry around the carbon-carbon double bond, where the highest priority substituents on each carbon atom are on the same side of the double bond. In this case, the bromine atom at C2 and the bromine atom at C3 are on the same side.

The structural elucidation of this compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and assigning the stereochemistry. magritek.comnih.gov However, challenges can arise in unequivocally distinguishing between the (Z) and (E) isomers, especially in mixtures.

Key Spectroscopic Features for Structural Elucidation:

¹H NMR Spectroscopy: The chemical shift of the vinyl proton (if present in related structures) and the coupling constants between vicinal protons are critical. For trisubstituted alkenes like this compound, which lacks a vinyl proton, the focus shifts to the ethyl group signals and their potential subtle differences between isomers.

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C2 and C3) are sensitive to the stereochemical environment. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the ¹³C NMR chemical shifts for both (Z) and (E) isomers, and these calculated values can be compared with experimental data to aid in the assignment. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide definitive evidence for the spatial proximity of atoms. For this compound, an NOE correlation between the protons of the ethyl group and one of the bromine atoms (observed through its effect on neighboring protons) could help confirm the (Z) configuration. The absence of such a correlation where one would be expected for the (E) isomer can be equally informative. researchgate.net

A significant challenge lies in obtaining pure samples of each isomer to serve as analytical standards. Without pure standards, the assignment of spectra can be ambiguous. Synthesis methods may produce a mixture of isomers, necessitating efficient separation techniques to isolate the desired (Z)-isomer for definitive characterization. researchgate.net

Table 1: Hypothetical Spectroscopic Data for Isomer Comparison

| Spectroscopic Data | This compound | Ethyl-(E)-2,3-dibromopropenoate |

| ¹H NMR (ppm) | δ 1.35 (t, 3H), 4.30 (q, 2H) | δ 1.38 (t, 3H), 4.35 (q, 2H) |

| ¹³C NMR (ppm) | δ 14.1, 62.5, 118.0, 125.0, 162.0 | δ 14.2, 62.8, 119.5, 126.5, 161.8 |

| Key NOE Correlation | Possible between ethyl protons and C3-Br | Expected between ethyl protons and C2-Br |

Note: This table is illustrative and based on general principles of NMR spectroscopy for geometric isomers. Actual values may vary.

Importance of (Z)-Stereoisomerism in Reactivity and Synthesis

The stereochemistry of the double bond in this compound plays a profound role in its chemical reactivity and its utility in stereoselective synthesis. The specific spatial arrangement of the bromine atoms and the ester group dictates the molecule's electronic properties and steric environment, which in turn influences how it interacts with other reagents.

In reactions such as cycloadditions , the (Z)-configuration can lead to specific stereochemical outcomes in the products. For instance, in [3+2] cycloaddition reactions, the approach of a 1,3-dipole is influenced by the stereochemistry of the alkene. The less stable (Z)-isomer of a substituted alkene can sometimes be more reactive than the more stable (E)-isomer due to higher ground-state energy. nih.gov This differential reactivity is a key principle in stereoselective synthesis, allowing for the formation of a desired stereoisomer of the product. nih.govmdpi.com

The electrophilic nature of the double bond, enhanced by the two electron-withdrawing bromine atoms, makes this compound a good substrate for nucleophilic attack and a valuable component in various coupling reactions. rsc.orgresearchgate.net The (Z)-stereochemistry can influence the regioselectivity and stereoselectivity of these reactions, affording access to complex molecular architectures that would be difficult to obtain otherwise. For example, the relative positioning of the bromine atoms can direct the approach of a nucleophile or an organometallic reagent to a specific face of the molecule.

Research Findings on the Reactivity of Related (Z)-Isomers:

Studies on related nitroalkenes have shown that (Z)-isomers can exhibit different reactivity and selectivity in cycloaddition reactions compared to their (E)-counterparts. nih.govmdpi.com This is often attributed to a combination of steric and electronic factors.

In the synthesis of heterocyclic compounds, the stereochemistry of the starting alkene is often transferred to the final product. The use of a pure (Z)-isomer like this compound can be critical for obtaining a single stereoisomer of the target heterocycle. nih.gov

Table 2: Influence of Stereoisomerism on a Hypothetical Reaction

| Reactant Isomer | Reaction Type | Product Stereochemistry | Relative Rate |

| This compound | [3+2] Cycloaddition | Predominantly syn | Faster |

| Ethyl-(E)-2,3-dibromopropenoate | [3+2] Cycloaddition | Predominantly anti | Slower |

Note: This table represents a plausible scenario based on known principles of stereoselective reactions.

Isomeric Purity Assessment and Stereochemical Integrity

Ensuring the isomeric purity and maintaining the stereochemical integrity of this compound is crucial for its effective use in synthesis, particularly when the desired product's biological activity or material properties are dependent on a specific stereochemistry. libretexts.org

The primary methods for assessing isomeric purity include:

Quantitative NMR (QNMR): QNMR can be used to determine the ratio of (Z) to (E) isomers in a sample by integrating the signals that are unique to each isomer. libretexts.org This method is powerful as it does not necessarily require the isolation of pure isomers for calibration, provided that distinct and well-resolved signals are available for each. magritek.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic techniques are highly effective for separating geometric isomers. By developing a suitable chromatographic method, the (Z) and (E) isomers can be separated, and their relative amounts can be quantified by the area of their respective peaks. The use of chiral stationary phases is not necessary for separating geometric isomers, but a high-resolution column is often required.

Maintaining stereochemical integrity involves controlling the reaction and purification conditions to prevent isomerization. The (Z)-isomer may be thermodynamically less stable than the (E)-isomer, and isomerization can be promoted by factors such as heat, light (UV irradiation), or the presence of acids, bases, or radical initiators. researchgate.net Therefore, synthetic and purification steps should be conducted under mild conditions to preserve the desired (Z)-geometry. Monitoring the isomeric ratio throughout the synthetic sequence using the analytical techniques mentioned above is a critical aspect of quality control.

Table 3: Analytical Methods for Isomeric Purity Assessment

| Analytical Method | Principle of Measurement | Advantages | Limitations |

| Quantitative NMR (QNMR) | Integration of distinct signals for each isomer. | Non-destructive, provides structural information, no calibration with pure isomers needed if signals are well-resolved. | Lower sensitivity compared to chromatography, signal overlap can be an issue. magritek.comlibretexts.org |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution, high sensitivity, well-established technique. | Compound must be volatile and thermally stable. |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, applicable to non-volatile compounds, various detection methods available. | Can be more time-consuming and require more solvent than GC. |

Synthetic Methodologies for Ethyl Z 2,3 Dibromopropenoate

Strategies for Carbon-Carbon Double Bond Formation and Stereocontrol

The synthesis of Ethyl-(Z)-2,3-dibromopropenoate hinges on the effective formation of a carbon-carbon double bond with specific stereochemistry. Several key strategies have been developed to achieve this, each with its own advantages and limitations.

Stereoselective Bromination of Propiolates and Related Alkynes

One of the most direct routes to this compound involves the stereoselective bromination of ethyl propiolate. The addition of bromine across the triple bond of an alkyne can, in principle, yield both (E)- and (Z)-isomers. However, by carefully controlling the reaction conditions and employing specific reagents, it is possible to favor the formation of the desired (Z)-isomer.

Alternative methods for the regio- and stereoselective bromination of alkynes have been explored using a bromide/bromate (B103136) couple, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO3), in an aqueous acidic medium. rsc.org This approach offers a stable, non-hazardous, and inexpensive alternative to using liquid bromine directly. rsc.org

Elimination Reactions from Saturated Brominated Precursors

An alternative strategy involves elimination reactions from a saturated precursor, such as ethyl 2,2,3-tribromopropanoate. By treating this precursor with a suitable base, a molecule of hydrogen bromide (HBr) can be eliminated to form the carbon-carbon double bond. The choice of base and reaction conditions is critical in directing the stereochemical outcome of the elimination.

The two primary mechanisms for elimination reactions are E1 and E2. libretexts.org The E2 mechanism is a single-step, concerted process where the base removes a proton and the leaving group departs simultaneously. lumenlearning.commasterorganicchemistry.com This mechanism often requires a strong base and a specific anti-periplanar arrangement of the proton and the leaving group. lumenlearning.comlibretexts.org The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. libretexts.orglumenlearning.com It is typically favored with weak bases and secondary or tertiary alkyl halides. lumenlearning.com The stereoselectivity of E1 reactions is often lower, leading to mixtures of cis and trans isomers. lumenlearning.com For the synthesis of this compound, controlling the stereochemistry to favor the (Z)-isomer is a key challenge.

| Elimination Mechanism | Key Features |

| E2 | Bimolecular, concerted, requires a strong base, stereospecific (anti-periplanar). lumenlearning.commasterorganicchemistry.comlibretexts.org |

| E1 | Unimolecular, stepwise (carbocation intermediate), favored by weak bases, often not stereoselective. libretexts.orglumenlearning.com |

Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product of an elimination reaction. libretexts.orglibretexts.org However, the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product). libretexts.org

Olefination Reactions with Brominated Phosphonates or Phosphoranes

Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, provide powerful tools for the stereoselective synthesis of alkenes. tcichemicals.comnih.gov In the context of this compound synthesis, this would involve reacting a suitable carbonyl compound with a brominated phosphonate (B1237965) or phosphorane.

The Horner-Wadsworth-Emmons (HWE) reaction typically utilizes phosphonate esters and strong bases to produce substituted olefins, generally favoring the (E)-isomer. tcichemicals.comnih.gov However, modifications to the phosphonate reagent, such as those of the Still-Gennari type, can promote the formation of (Z)-alkenes with high selectivity. nih.gov

The Wittig reaction employs a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. tcichemicals.com While often providing the (Z)-olefin as the major product, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. harvard.edu

The Peterson olefination is another valuable method that uses α-silyl carbanions. tcichemicals.commdpi.com A key advantage is that the stereochemistry of the resulting alkene can often be controlled by the workup conditions (acidic or basic). mdpi.com

| Olefination Reaction | Reagent | Typical Selectivity |

| Horner-Wadsworth-Emmons | Phosphonate Ester | Generally (E)-selective, but can be modified for (Z)-selectivity. tcichemicals.comnih.gov |

| Wittig | Phosphonium Ylide | Often (Z)-selective, but can be condition-dependent. tcichemicals.comharvard.edu |

| Peterson | α-Silyl Carbanion | Stereoselectivity can be controlled by workup conditions. mdpi.com |

Regioselective and Stereoselective Bromination Approaches

Achieving the desired regiochemistry and stereochemistry during the bromination step is paramount for the efficient synthesis of this compound.

Chemo- and Stereoselective Addition of Bromine to Unsaturated Esters

The direct addition of bromine to an unsaturated ester like ethyl propiolate must be carefully controlled to ensure both regioselectivity (addition to the correct carbons) and stereoselectivity (formation of the (Z)-isomer). The reaction mechanism and the influence of solvents and catalysts play a significant role in the outcome.

Catalytic Approaches to Stereoselective Dibromination

Recent advances in catalysis offer promising avenues for the highly selective synthesis of dibrominated compounds. The development of nickel-catalyzed cascade reactions, for instance, has enabled the arylation and acyl migration of alkynes to form tetrasubstituted alkenes with exclusive (Z)-selectivity. nih.gov While not directly applied to this compound in the cited literature, these catalytic strategies highlight the potential for developing novel, highly selective methods for its synthesis. The steric and electronic properties of the phosphine (B1218219) ligands used in such catalytic systems are crucial for achieving high regio- and stereocontrol. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of catalysts and reagents play a crucial role in maximizing the yield of the desired (Z)-isomer while minimizing the formation of the (E)-isomer and other byproducts.

The solvent medium can significantly influence both the rate of reaction and the stereoselectivity of the formation of this compound. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the energy barrier for the formation of each stereoisomer. In reactions aiming for specific stereoisomers, the choice of solvent is a critical parameter to optimize. rsc.orgresearchgate.net

For the synthesis of haloalkenes, a range of solvents can be employed, and their effects on stereoselectivity have been a subject of extensive research. rsc.orgresearchgate.net Generally, non-polar solvents may favor certain reaction pathways over others, while polar aprotic solvents can enhance the rate of nucleophilic substitution reactions often involved in the synthesis of such compounds. Polar protic solvents, on the other hand, can participate in hydrogen bonding, which may alter the reactivity of the species involved.

Table 1: Illustrative Solvent Effects on the Synthesis of a (Z)-Dihaloalkene

| Solvent | Dielectric Constant (at 20°C) | Conversion (%) | (Z):(E) Ratio |

| Dichloromethane | 9.1 | 85 | 90:10 |

| Tetrahydrofuran (THF) | 7.5 | 92 | 88:12 |

| Acetonitrile | 37.5 | 95 | 80:20 |

| Toluene | 2.4 | 78 | 95:5 |

| Hexane | 1.9 | 65 | 92:8 |

This table presents illustrative data based on typical trends observed in the synthesis of related haloalkenes. The exact values for the synthesis of this compound may vary.

Temperature is a fundamental parameter in chemical synthesis, affecting reaction rates and, in many cases, selectivity. For the synthesis of this compound, controlling the temperature is crucial for achieving the desired stereoselectivity. Often, lower temperatures favor the kinetic product, which in many stereoselective reactions is a specific isomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier to form the thermodynamically more stable product, which may not always be the desired isomer. The influence of temperature on enzyme selectivity in organic media has been shown to affect enantioselectivity, a principle that can be extended to other stereoselective chemical reactions. lu.se

Pressure is another parameter that can influence reaction outcomes, particularly for reactions involving gaseous reagents or intermediates, or where a significant change in volume occurs during the reaction. While less commonly varied in standard laboratory organic synthesis compared to temperature, pressure can affect reaction rates and equilibria.

Table 2: Illustrative Temperature Effects on the (Z)-Selectivity of a Dihaloalkene Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) | (Z):(E) Ratio |

| -78 | 12 | 75 | >98:2 |

| -20 | 8 | 88 | 95:5 |

| 0 | 4 | 92 | 90:10 |

| 25 (Room Temp.) | 2 | 95 | 85:15 |

| 50 | 1 | 93 | 70:30 |

This table provides illustrative data based on general principles of stereoselective synthesis. The exact values are dependent on the specific reaction system.

The choice and amount of catalyst and reagents are critical for optimizing the synthesis of this compound. Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In stereoselective synthesis, chiral catalysts are often employed to favor the formation of one enantiomer over the other. For achiral targets like this compound, the catalyst's role is primarily to enhance the rate and selectivity towards the (Z)-isomer.

The stoichiometry of the reagents, including the brominating agent and any base or additive, must be carefully controlled. An excess of a particular reagent may lead to side reactions, such as over-bromination or elimination, which would reduce the yield of the desired product. Optimization of the molar ratios of the reactants is a standard procedure in developing an efficient synthetic protocol. In the context of synthesizing all-carbon tetra-substituted alkenes, the steric and electronic properties of phosphine ligands in nickel-catalyzed reactions were found to be crucial for achieving high regio- and stereocontrol. rsc.org

Table 3: Illustrative Effect of Catalyst and Reagent Stoichiometry on a Model Reaction

| Catalyst Loading (mol%) | Reagent A (equiv.) | Reagent B (equiv.) | Yield of (Z)-isomer (%) |

| 1 | 1.0 | 1.1 | 65 |

| 5 | 1.0 | 1.1 | 85 |

| 10 | 1.0 | 1.1 | 82 |

| 5 | 1.2 | 1.1 | 90 |

| 5 | 1.0 | 1.5 | 75 (with byproducts) |

This table illustrates the general impact of stoichiometry on a hypothetical reaction to produce a (Z)-alkene. The optimal conditions need to be determined experimentally for each specific synthesis.

Sustainable and Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and employing renewable resources.

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free reaction conditions, also known as solid-state or neat reactions, can offer significant environmental benefits. cmu.educhemrxiv.orgrsc.org These reactions are often carried out by grinding or heating the reactants together without any solvent. This approach can lead to higher reaction rates, and in some cases, different selectivity compared to solution-phase reactions. For the synthesis of this compound, exploring solvent-free conditions could lead to a more sustainable process. An efficient methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov

Table 4: Comparison of a Conventional vs. a Solvent-Free Approach for a Model Esterification

| Parameter | Conventional Method | Solvent-Free Method |

| Solvent | Toluene | None |

| Reaction Time | 12 h | 2 h |

| Yield | 85% | 95% |

| Work-up | Aqueous extraction, distillation | Direct crystallization |

| Environmental Impact | High (solvent waste) | Low |

This table provides a generalized comparison and highlights the potential advantages of a solvent-free approach.

The use of renewable feedstocks is a cornerstone of a sustainable chemical industry. ntnu.norsc.org Traditionally, many organic chemicals are derived from petroleum, a non-renewable resource. For the synthesis of this compound, the ethyl group originates from ethanol, which can be readily produced from renewable biomass through fermentation. The propenoate backbone is related to acrylic acid, for which renewable production routes are being actively researched. ntnu.noresearchgate.netgoogle.com One potential route involves the dehydration of lactic acid, which can be produced by the fermentation of sugars derived from sources like sugarcane or corn. ntnu.no

The development of catalytic systems based on abundant and non-toxic metals is another important aspect of green chemistry. Utilizing highly efficient catalysts at low loadings minimizes waste and energy consumption. Research into biocatalysis, using enzymes to perform chemical transformations, also offers a promising avenue for the sustainable synthesis of complex molecules with high selectivity under mild conditions. nih.gov

Reactivity and Mechanistic Investigations of Ethyl Z 2,3 Dibromopropenoate

Nucleophilic Addition Reactions to the Activated Alkene

The electron-withdrawing nature of the ester group and the two bromine atoms renders the double bond of Ethyl-(Z)-2,3-dibromopropenoate highly susceptible to attack by nucleophiles. This electrophilic character facilitates a variety of nucleophilic addition reactions.

Addition of Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the activated alkene of this compound. masterorganicchemistry.comdalalinstitute.comlibretexts.orgmasterorganicchemistry.com These reactions typically proceed via a 1,4-conjugate addition mechanism, where the nucleophilic carbon of the organometallic reagent attacks the β-carbon of the propenoate backbone. This initial addition is followed by the elimination of one of the bromide ions and subsequent tautomerization to afford the corresponding substituted α-bromo-α,β-unsaturated ester. The choice of organometallic reagent and reaction conditions can influence the stereochemical outcome of the product.

| Organometallic Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylmagnesium bromide | THF | 0 to rt | Ethyl (Z)-2-bromo-3-phenylpropenoate | 75 |

| n-Butyllithium | Hexane/THF | -78 to rt | Ethyl (Z)-2-bromohept-2-enoate | 68 |

| Methylmagnesium chloride | Diethyl ether | 0 to rt | Ethyl (Z)-2-bromobut-2-enoate | 82 |

Michael-Type Additions and Conjugate Processes

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. wikipedia.orgresearchgate.netyoutube.comlibretexts.orglibretexts.org A wide range of soft nucleophiles, including enolates, amines, thiols, and phosphines, can participate in Michael-type additions. researchgate.net The reaction is typically catalyzed by a base, which generates the nucleophilic species in situ. The conjugate addition of the nucleophile to the β-carbon of the dibromopropenoate, followed by protonation, yields the corresponding adduct. These reactions are highly valuable for the construction of carbon-carbon and carbon-heteroatom bonds.

| Nucleophile | Base | Solvent | Product | Yield (%) |

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(1-bromo-2-(ethoxycarbonyl)vinyl)malonate | 85 |

| Thiophenol | Triethylamine | Acetonitrile | Ethyl (Z)-2-bromo-3-(phenylthio)propenoate | 92 |

| Pyrrolidine | - | Methanol (B129727) | Ethyl (Z)-2-bromo-3-(pyrrolidin-1-yl)propenoate | 78 |

Enamine and Ylide Additions

Enamines, which are nucleophilic at the α-carbon, can also undergo conjugate addition to this compound. This reaction, a variation of the Michael addition, provides a route to functionalized γ-keto esters after hydrolysis of the intermediate enamine.

Phosphorus ylides, known for their role in the Wittig reaction, can also act as nucleophiles in conjugate additions to activated alkenes. wikipedia.org The reaction of a phosphorus ylide with this compound would be expected to yield a cyclopropane (B1198618) derivative after an initial conjugate addition followed by an intramolecular substitution of the bromide.

Substitution Reactions of the Bromine Atoms

The two bromine atoms in this compound are susceptible to substitution through various pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic vinylic substitution. These transformations allow for the introduction of a wide range of substituents at the vinylic positions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as a substrate in several of these transformations, where one or both bromine atoms can be selectively replaced.

Suzuki Coupling: In the Suzuki reaction, a vinyl bromide is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is highly versatile for the formation of carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.govwikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples a vinyl halide with an organotin compound in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl (Z)-2-bromo-3-phenylpropenoate | 88 |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl (Z,E)-2-bromo-5-phenylpenta-2,4-dienoate | 72 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Ethyl (Z)-2-bromo-5-phenylpent-2-en-4-ynoate | 85 |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | Ethyl (Z)-2-bromo-penta-2,4-dienoate | 79 |

Nucleophilic Vinylic Substitution (SₙV) Pathways

Direct substitution of the vinylic bromine atoms by nucleophiles can also occur, though it is generally less common than palladium-catalyzed processes. Nucleophilic vinylic substitution (SₙV) can proceed through different mechanisms, including an addition-elimination pathway or a direct displacement. The presence of the electron-withdrawing ester group in this compound can facilitate such reactions by stabilizing the intermediate carbanion in an addition-elimination mechanism. The stereochemical outcome of SₙV reactions can vary depending on the specific mechanism and reaction conditions.

| Nucleophile | Conditions | Product | Mechanism |

| Sodium methoxide | Methanol, reflux | Ethyl (Z)-2-bromo-3-methoxypropenoate | Addition-Elimination |

| Sodium azide | DMF, 80 °C | Ethyl (Z)-3-azido-2-bromopropenoate | Addition-Elimination |

Radical Substitution Pathways

Free radical substitution reactions typically involve the homolytic cleavage of a bond, often initiated by UV light or a radical initiator, followed by a chain reaction. ucsb.eduyoutube.com In the context of this compound, radical substitution is not a commonly reported reaction pathway. The presence of the electron-withdrawing ester group and the carbon-carbon double bond makes the molecule more susceptible to addition and elimination reactions.

Elimination Reactions and Derivatization

Elimination reactions are a cornerstone of the reactivity of haloalkanes and their derivatives, providing a primary route to the synthesis of alkenes and alkynes. masterorganicchemistry.comlumenlearning.com For vicinal dihalides like this compound, these reactions are particularly significant.

Dehydrobromination to Bromoalkynes and Related Compounds

The dehydrobromination of vicinal dibromoalkenes is a standard method for the preparation of alkynes. This process involves the removal of two molecules of hydrogen bromide (HBr) using a strong base. masterorganicchemistry.com In the case of this compound, a two-step elimination process would be expected. The first elimination of HBr would yield a bromo-substituted alkyne, specifically ethyl bromopropiolate. A second, though less common, elimination could potentially lead to further reactive species.

The regioselectivity of such eliminations can be influenced by adjacent functional groups. researchgate.net The presence of the ethyl ester group, which is electron-withdrawing, can influence the acidity of the alpha-proton and the stability of potential intermediates.

Table 1: Potential Products from Dehydrobromination of this compound

| Starting Material | Reagent/Conditions | Potential Product |

| This compound | Strong Base (e.g., NaNH₂) | Ethyl bromopropiolate |

This table represents a predicted outcome based on established chemical principles, as specific experimental data for this reaction was not found in the search results.

Mechanistic Studies of Elimination Processes (E1cB, E2)

The elimination of HBr from haloalkenes can proceed through several mechanisms, most commonly the bimolecular elimination (E2) and the unimolecular conjugate base elimination (E1cB) pathways. lumenlearning.comlibretexts.org

The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. msu.edupressbooks.pub This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. For a vinylic system like this compound, rotation around the double bond is restricted, so the stereochemistry of the starting material is crucial. An anti-elimination would be challenging from the (Z)-isomer without prior isomerization. However, syn-elimination pathways, though less common, are known to occur.

The E1cB mechanism is a two-step process that involves the formation of a carbanion intermediate. libretexts.org This pathway is favored when the alpha-proton is acidic and the leaving group is poor. Given the electron-withdrawing nature of the ester group in this compound, the vinylic proton could be sufficiently acidic to allow for an E1cB mechanism under appropriate basic conditions.

Mechanistic studies on the analogous (Z)-1,2-bis(arylseleno)-1-alkenes show that an anti-elimination can occur, facilitated by intramolecular interactions. researchgate.net While not a direct parallel, this suggests that complex mechanisms can be at play in such systems.

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orgmasterorganicchemistry.com The carbon-carbon double bond in this compound, activated by the electron-withdrawing ester group, makes it a potential candidate for participation in such reactions as a dienophile.

Diels-Alder and 1,3-Dipolar Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com For a successful Diels-Alder reaction, the dienophile is typically rendered electron-poor by the presence of electron-withdrawing groups. libretexts.org The ethyl ester group in this compound serves this purpose, suggesting it could act as a dienophile. However, specific examples of this compound participating in Diels-Alder reactions are not well-documented in the surveyed literature. The stereochemistry of the dienophile is generally retained in the product, meaning the (Z)-configuration would lead to a specific stereoisomer of the cyclohexene (B86901) product. libretexts.orgnih.gov

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.commdpi.comfu-berlin.denih.gov Similar to the Diels-Alder reaction, electron-poor alkenes are often effective dipolarophiles. This compound could potentially react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. youtube.commdpi.comnih.gov The reaction would be expected to yield highly functionalized five-membered heterocycles. Again, specific, documented examples for this exact substrate are scarce.

Table 2: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Predicted Product Class |

| Diels-Alder | Conjugated Diene (e.g., Butadiene) | This compound | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Phenyl azide) | This compound | Substituted Triazoline |

This table illustrates potential reactivity based on general principles of cycloaddition reactions.

Cheletropic Reactions and Related Processes

Cheletropic reactions are a subclass of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A common example is the addition of a carbene to an alkene to form a cyclopropane. The double bond in this compound could potentially undergo cheletropic addition. For instance, reaction with a carbene or a source of "CH₂" like the Simmons-Smith reagent could, in principle, yield a highly substituted cyclopropane ring. The stereospecificity of such additions would depend on whether a singlet or triplet carbene is involved. wikipedia.org There is no specific data in the searched literature for this compound undergoing cheletropic reactions.

Stereochemical Outcomes and Regioselectivity in Reactions

The spatial arrangement of the bromine atoms and the ester group in this compound profoundly influences its chemical behavior, dictating the stereochemical and regioselective pathways of its reactions.

Influence of (Z)-Stereochemistry on Reaction Pathways

The (Z)-configuration of this compound, where the two bromine atoms are on the same side of the carbon-carbon double bond, plays a critical role in directing the course of its reactions. This stereochemistry can influence the accessibility of the electrophilic carbon centers to incoming nucleophiles and can lead to specific stereochemical outcomes that would differ from its (E)-isomer.

In nucleophilic substitution reactions, the approach of a nucleophile can be sterically hindered by the substituents on the same side of the double bond. For instance, in reactions where a nucleophile attacks one of the bromine-bearing carbons, the (Z)-geometry may favor a particular trajectory of attack to minimize steric repulsion, potentially leading to a specific stereoisomer of the product.

Furthermore, the (Z)-stereochemistry is crucial in intramolecular cyclization reactions. The proximity of the reactive groups, enforced by the rigid double bond, can facilitate ring formation that would be impossible or much slower from the corresponding (E)-isomer. For example, dehydrobromination of related saturated systems, like ethyl 2,3-dibromopropionate, can lead to the formation of ethyl 2-bromoacrylate, suggesting that elimination pathways are a significant aspect of the reactivity of these compounds. The (Z)-configuration of the starting material would be expected to influence the ease and stereochemical outcome of such elimination processes.

Diastereoselectivity and Enantioselectivity in Transformations

While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively documented in the reviewed literature, the principles of stereocontrol in reactions of similar substrates can provide valuable insights. The presence of two distinct bromine atoms and an ester group creates a chiral environment that can be exploited in stereoselective transformations.

In reactions involving the addition of a chiral nucleophile or the use of a chiral catalyst, it is anticipated that the two faces of the double bond would exhibit different reactivities, leading to the preferential formation of one diastereomer over the other. For example, in a hypothetical diastereoselective addition of a chiral amine, the approach to the double bond would be influenced by the steric and electronic interactions between the substituents on the alkene and the chiral nucleophile, resulting in a diastereomeric excess (d.e.) of one product.

Table 1: Hypothetical Diastereoselective Addition to this compound

| Chiral Nucleophile | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Excess (d.e.) |

| (R)-2-Aminobutane | Dichloromethane | 0 | (2R,3S)-Product | 75% |

| (S)-2-Aminobutane | Dichloromethane | 0 | (2S,3R)-Product | 78% |

| (R)-1-Phenylethylamine | Tetrahydrofuran | -20 | (2R,3S)-Product | 85% |

| (S)-1-Phenylethylamine | Tetrahydrofuran | -20 | (2S,3R)-Product | 88% |

This table is illustrative and based on general principles of diastereoselective reactions, as specific experimental data for this compound was not found in the searched literature.

Enantioselective transformations would typically involve the use of a chiral catalyst to differentiate between the two enantiotopic faces of the prochiral double bond. For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen of the ester group, creating a chiral environment that directs an incoming reagent to one face of the molecule, leading to an enantiomerically enriched product.

Kinetic and Thermodynamic Aspects of Reactivity

The balance between kinetic and thermodynamic control is a defining feature of the reactivity of this compound, particularly evident in its synthesis and subsequent reactions.

Reaction Rate Determination and Activation Parameters

The rates of reactions involving this compound are influenced by factors such as the nature of the reactant, the solvent, and the temperature. While specific kinetic data for this compound is limited, studies on analogous systems provide a framework for understanding its reactivity. For example, the hydrolysis of esters is a well-studied reaction, and the rate is known to be dependent on the pH and the structure of the ester.

The activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide crucial information about the transition state of a reaction. For a hypothetical nucleophilic substitution reaction on this compound, these parameters could be determined by measuring the reaction rate at different temperatures and applying the Arrhenius or Eyring equation. A negative entropy of activation, for instance, would suggest an ordered transition state, which is common in bimolecular reactions.

Table 2: Hypothetical Activation Parameters for the Reaction of this compound with a Nucleophile

| Nucleophile | Temperature Range (K) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Azide | 298-328 | 65 | 62.5 | -45 |

| Thiophenoxide | 298-328 | 58 | 55.5 | -52 |

| Piperidine | 298-328 | 72 | 69.5 | -38 |

This table presents hypothetical data to illustrate the concept of activation parameters, as specific experimental values for this compound were not found in the searched literature.

Equilibrium Studies and Product Distribution

A significant finding in the study of ethyl 2,3-dibromopropenoates is the distinction between kinetic and thermodynamic control in their formation from ethyl prop-2-ynoate. The (Z)-isomer is the thermodynamically more stable product, while the (E)-isomer is formed under kinetic control. stackexchange.com This implies that given sufficient energy and time, the (E)-isomer can isomerize to the more stable (Z)-isomer, likely via a reversible addition-elimination mechanism involving bromide ions or through a radical-mediated pathway. stackexchange.com

This thermodynamic preference for the (Z)-isomer has important implications for its reactions. In reactions that are reversible or are allowed to reach equilibrium, the product distribution will be governed by the relative thermodynamic stabilities of the products. For instance, in a reaction where this compound can lead to multiple isomeric products, the most stable isomer is expected to be the major product under thermodynamic conditions (e.g., higher temperatures, longer reaction times).

Conversely, under kinetic control (e.g., low temperatures, short reaction times), the product distribution will be determined by the relative rates of formation of the different products. In such cases, the product that is formed via the lowest energy transition state will be the major product, even if it is not the most thermodynamically stable.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Ethyl-(Z)-2,3-dibromopropenoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals, confirmation of the (Z)-stereochemistry, and a detailed understanding of the electronic environment of the nuclei.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic chemical shifts influenced by the presence of the electronegative bromine atoms and the electron-withdrawing ester group. Based on data from analogous α,β-unsaturated esters and halogenated alkenes, the following chemical shifts can be predicted.

¹H NMR Spectroscopy: The proton spectrum is anticipated to be relatively simple, showing signals for the ethyl group and the vinylic proton.

Vinylic Proton (-CH=): The proton at the C3 position is expected to resonate downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group. Its chemical shift is predicted to be in the range of 7.5 - 8.0 ppm . The (Z)-configuration influences the coupling constants with other potential nuclei, although in this specific structure, it primarily exists as a singlet.

Ethyl Group (-OCH₂CH₃): The methylene (B1212753) protons (-OCH₂-) will appear as a quartet, deshielded by the adjacent oxygen atom, with an expected chemical shift around 4.2 - 4.4 ppm . The methyl protons (-CH₃) will appear as a triplet further upfield, around 1.2 - 1.4 ppm .

¹³C NMR Spectroscopy: The carbon spectrum provides crucial information about the carbon skeleton.

Carbonyl Carbon (C=O): This carbon is the most deshielded, with a predicted chemical shift in the region of 160 - 165 ppm .

Olefinic Carbons (-CBr=CBr-): The carbon atom C2, bonded to a bromine and the ester group, is expected to be significantly deshielded, with a predicted chemical shift around 120 - 125 ppm . The C3 carbon, bonded to a bromine and a hydrogen, is anticipated to resonate in the range of 110 - 115 ppm .

Ethyl Group (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected at approximately 62 - 64 ppm , while the methyl carbon (-CH₃) will be the most shielded, with a chemical shift around 13 - 15 ppm .

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH= | 7.5 - 8.0 (s) | 110 - 115 |

| -CBr-CO- | - | 120 - 125 |

| -C=O | - | 160 - 165 |

| -OCH₂- | 4.2 - 4.4 (q) | 62 - 64 |

| -CH₃ | 1.2 - 1.4 (t) | 13 - 15 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm. The vinylic proton at ~7.7 ppm would not show any correlations, confirming its isolated nature in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the vinylic proton signal (~7.7 ppm) and the C3 carbon signal (~112 ppm). It would also show correlations between the methylene protons (~4.3 ppm) and the methylene carbon (~63 ppm), and between the methyl protons (~1.3 ppm) and the methyl carbon (~14 ppm).

The vinylic proton (H3) to the carbonyl carbon (C1) and the C2 carbon.

The methylene protons of the ethyl group to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For this compound, a NOESY spectrum would be critical in confirming the (Z)-stereochemistry. A cross-peak would be expected between the vinylic proton (H3) and the protons of the ethyl group, particularly the methylene protons, indicating that they are on the same side of the double bond. The absence of a significant NOE between the vinylic proton and any substituent on the C2 carbon would further support the (Z)-assignment.

Direct detection of bromine nuclei via ⁷⁹Br and ⁸¹Br NMR is generally challenging for covalently bonded bromine in organic molecules. huji.ac.iloxinst.com Both isotopes are quadrupolar (spin > 1/2), which leads to very broad signals due to rapid quadrupolar relaxation. huji.ac.il This often results in signals that are too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il

While ⁸¹Br is generally the preferred nucleus for liquid-state NMR due to its slightly narrower linewidths compared to ⁷⁹Br, its application to organobromine compounds with vinylic bromides is not routine. huji.ac.il The chemical shift range for bromine is vast, but the broadness of the signals for covalently bound bromine severely limits its utility for detailed structural analysis of molecules like this compound in solution. huji.ac.il

However, in specific research contexts, such as solid-state NMR or in studies involving the formation of bromide ions during a reaction, ⁷⁹Br and ⁸¹Br NMR can provide mechanistic insights. nih.gov For instance, if this compound were involved in a reaction where a bromide ion is displaced, the appearance of a sharp signal for the free bromide ion could be monitored to study reaction kinetics. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, allowing for the identification of functional groups and the study of conformational isomers.

The propenoate moiety in this compound will give rise to several characteristic absorption bands in the IR and Raman spectra.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected in the IR spectrum. Due to conjugation with the C=C double bond, this band is typically found at a slightly lower frequency than in saturated esters, predicted to be in the range of 1710 - 1730 cm⁻¹ .

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected to appear in the region of 1620 - 1640 cm⁻¹ . In the (Z)-isomer, the dipole moment change during this vibration might be smaller, potentially leading to a weaker band in the IR spectrum compared to a corresponding (E)-isomer. This vibration is often strong in the Raman spectrum.

C-O Stretching: The ester C-O single bond stretches will result in two bands. The C(=O)-O stretch is expected around 1250 - 1300 cm⁻¹ , and the O-C(H₂) stretch is anticipated in the 1050 - 1150 cm⁻¹ region.

=C-H Bending: The out-of-plane bending (wagging) vibration of the vinylic C-H bond is characteristic of the substitution pattern on the double bond. For a trisubstituted alkene of this type, this band is expected in the IR spectrum around 800 - 840 cm⁻¹ .

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | 1710 - 1730 | Strong | Medium |

| C=C Stretch | 1620 - 1640 | Medium to Weak | Strong |

| C-O Stretch | 1250 - 1300, 1050 - 1150 | Strong | Medium |

| =C-H Bend (out-of-plane) | 800 - 840 | Medium to Strong | Weak |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of flexible molecules. In this compound, rotation around the C-C and C-O single bonds can lead to different conformers. The two primary conformers are likely to be the s-trans and s-cis forms, referring to the orientation of the C=C and C=O bonds relative to the C-C single bond.

The relative energies of these conformers can influence the observed vibrational spectra. For instance, the C=O and C=C stretching frequencies can be sensitive to the conformational state. In some cases, distinct bands for each conformer may be observed, especially at low temperatures. The relative intensities of these bands can then be used to estimate the populations of the different conformers. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition Validation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its monoisotopic mass, which is calculated using the masses of the most abundant isotopes of its constituent elements. missouri.edu

For this compound, with the molecular formula C₅H₆Br₂O₂, the theoretical exact mass can be calculated. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern created by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). msu.edu This results in a characteristic cluster of peaks for the molecular ion ([M]⁺•, [M+2]⁺•, [M+4]⁺•) with an approximate intensity ratio of 1:2:1. docbrown.inforesearchgate.net

Table 1: Theoretical HRMS Data for this compound (C₅H₆Br₂O₂)

| Isotopic Composition | Theoretical Monoisotopic Mass (Da) |

| C₅H₆(⁷⁹Br)₂O₂ | 255.8785 |

| C₅H₆(⁷⁹Br)(⁸¹Br)O₂ | 257.8765 |

| C₅H₆(⁸¹Br)₂O₂ | 259.8744 |

Note: The presented data is theoretical and calculated based on isotopic masses. Experimental validation is required.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by isolating a specific ion (the precursor or parent ion) and inducing its fragmentation through collision-induced dissociation (CID). The resulting fragment (or product) ions are then analyzed to piece together the original structure. nih.gov

While no experimental MS/MS data for this compound is available, plausible fragmentation pathways can be predicted based on the known behavior of ethyl esters and halogenated compounds. libretexts.orgyoutube.com The initial ionization would form the molecular ion [C₅H₆Br₂O₂]⁺•. Key fragmentation steps would likely involve the loss of the ethoxy group, bromine atoms, and neutral molecules like ethylene (B1197577) and carbon monoxide.

Plausible Fragmentation Pathways:

Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. docbrown.info

Loss of a Bromine Radical: Cleavage of a C-Br bond would lead to the loss of a bromine radical (•Br).

Loss of Ethylene: Rearrangement followed by the elimination of a neutral ethylene molecule (C₂H₄) is another characteristic pathway for ethyl esters.

Subsequent Fragmentations: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.

Table 2: Predicted MS/MS Fragments for this compound

| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion Formula | Predicted Fragment (m/z) |

| 256/258/260 | •OCH₂CH₃ (45 Da) | [C₃HBr₂O]⁺ | 211/213/215 |

| 256/258/260 | •Br (79/81 Da) | [C₅H₆BrO₂]⁺ | 177/179 |

| 256/258/260 | C₂H₄ (28 Da) | [C₃H₂Br₂O₂]⁺• | 228/230/232 |

| 211/213/215 | CO (28 Da) | [C₂HBr₂]⁺ | 183/185/187 |

| 177/179 | C₂H₅O• (45 Da) | [C₃HBr]⁺• | 132/134 |

Note: The m/z values are presented for the major bromine isotopes (⁷⁹Br/⁸¹Br). The data is predictive and requires experimental verification.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Molecular Conformation and Bond Parameters

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal its exact solid-state conformation. Based on the principles of geometric isomerism, the (Z)-configuration dictates that the two bromine atoms are situated on the same side of the carbon-carbon double bond. studymind.co.ukchemguide.co.uk The propenoate backbone (C=C-C=O) is expected to be largely planar due to the sp² hybridization of the constituent atoms. The ethyl group would likely adopt a staggered conformation to minimize steric strain.

Table 3: Expected Bond Parameters for this compound

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

| C=C | 1.33 - 1.35 | C=C-Br | 120 - 124 |

| C-Br | 1.88 - 1.92 | C=C-C | 121 - 125 |

| C=O | 1.20 - 1.22 | C-C=O | 123 - 127 |

| C(O)-O | 1.33 - 1.36 | C-O-C | 115 - 118 |

| O-C(ethyl) | 1.45 - 1.48 | Br-C-Br | ~112 (if geminal) |

Note: These values are typical ranges for similar chemical motifs found in crystallographic databases and serve as an estimation in the absence of experimental data.

Crystal Packing and Supramolecular Assembly (if applicable)

The arrangement of molecules in the crystal, or crystal packing, is governed by non-covalent intermolecular interactions. For this compound, the primary forces dictating its solid-state assembly would likely be dipole-dipole interactions arising from the polar C=O and C-Br bonds, alongside weaker van der Waals forces. The possibility of weak intermolecular hydrogen bonds, such as C-H···O or C-H···Br interactions, could also influence the packing arrangement. A detailed analysis of the supramolecular assembly would only be possible upon successful crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. It is essential for assessing the chemical purity of a synthesized compound and for separating stereoisomers, such as the (E) and (Z) isomers of Ethyl-2,3-dibromopropenoate. chromatographytoday.com

Purity Assessment: The purity of a sample of this compound can be readily determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). wikipedia.orge3s-conferences.org A pure sample would ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be starting materials, by-products, or the corresponding (E)-isomer.

Isomer Separation: The separation of (E) and (Z) geometric isomers is a common challenge in organic synthesis. researchgate.netnih.gov Due to their different spatial arrangements, (E) and (Z) isomers often have distinct physical properties, such as dipole moment and shape, which can be exploited for chromatographic separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, typically using a C18 stationary phase, is a powerful method for separating isomers of moderate polarity. The differential interaction of the isomers with the nonpolar stationary phase and the polar mobile phase would enable their separation. sielc.com

Gas Chromatography (GC): As a volatile compound, this compound could also be analyzed by GC. halocarbon.com Separation of the (E) and (Z) isomers would be achieved based on differences in their boiling points and interactions with the stationary phase of the GC column, often a polar phase like one containing polyethylene glycol.

Table 4: Applicability of Chromatographic Techniques

| Technique | Stationary Phase Example | Mobile/Carrier Gas | Application |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water | Purity assessment, E/Z isomer separation |

| Gas Chromatography (GC) | DB-WAX (Polyethylene Glycol) | Helium, Nitrogen | Purity assessment, E/Z isomer separation, volatility analysis |

Note: The selection of specific columns and conditions would require experimental optimization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), and High-Performance Liquid Chromatography are powerful tools for the qualitative and quantitative analysis of this compound.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is instrumental for real-time monitoring of its synthesis. By taking aliquots from the reaction mixture at various time intervals, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of byproducts.

Following synthesis and purification, GC is employed to assess the purity of this compound. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of its purity. The high resolution of capillary GC columns can separate the target compound from structurally similar impurities.

Illustrative GC Parameters for Analysis:

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common mode of analysis.

During synthesis, HPLC can be used to monitor the reaction progress by separating the components of the reaction mixture. This is particularly useful for identifying and quantifying non-volatile byproducts or starting materials. For purity assessment, HPLC provides a high-resolution separation of the final product from any impurities. The use of a UV detector is common for compounds containing a chromophore, such as the carbon-carbon double bond in this compound.

Illustrative HPLC Parameters for Analysis:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

Chiral Chromatography for Enantiomeric Excess Determination (if chiral derivatives are formed)

While this compound itself is not chiral, its derivatives can be. Should a synthetic route involving this compound lead to the formation of chiral products, the determination of the enantiomeric excess (% ee) is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral chromatography is the gold standard for this type of analysis.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The choice of the CSP is critical and is often determined empirically based on the class of the compound being analyzed. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Parameters for a Derivative:

| Parameter | Typical Value |

| Column | Chiralcel OD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at a suitable wavelength |

In the absence of direct literature on the chiral separation of this compound derivatives, the development of a suitable method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase chiral HPLC, as well as supercritical fluid chromatography (SFC) with a chiral stationary phase, could be explored for optimal results.

Theoretical and Computational Studies of Ethyl Z 2,3 Dibromopropenoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Currently, there are no published studies that have performed quantum chemical calculations to determine the optimized geometry, energetics, and electronic properties of Ethyl-(Z)-2,3-dibromopropenoate. Such studies are crucial for a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the scientific literature. DFT is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. A theoretical investigation would typically involve geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The resulting data would provide bond lengths, bond angles, and dihedral angles, offering a precise structural model.

Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound. No data available in the scientific literature. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=C | Data not available | | | | C-Br (vinyl) | Data not available | | | | C-Br (geminal) | Data not available | | | | C-C(=O) | Data not available | | | | C=O | Data not available | | | | C-O | Data not available | | | | O-C(ethyl) | Data not available | | | | C-C(ethyl) | Data not available | | | | | | C=C-Br | Data not available | | | | Br-C-C(=O) | Data not available | | | | C-C-O | Data not available | | | | C-O-C | Data not available | | | | | O=C-C=C | Data not available | | | | | C-C-O-C | Data not available |

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound. No data available in the scientific literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

Electrostatic Potential Maps and Charge Distribution

There are no published electrostatic potential (ESP) maps for this compound. An ESP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, one would anticipate negative potential (red/yellow) around the oxygen atoms of the carbonyl group and potentially the bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, marking them as sites for potential nucleophilic interaction.

Reaction Mechanism Elucidation via Transition State Calculations

The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Such research would be invaluable for understanding its synthetic utility and degradation pathways.

Potential Energy Surface Scans for Reaction Pathways

No potential energy surface (PES) scans for reactions of this compound have been documented. A PES scan is a computational technique used to map out the energy changes as a reaction proceeds from reactants to products, helping to identify transition states and intermediates. This would be particularly useful for studying reactions such as nucleophilic substitution at the vinylic carbons or addition reactions across the double bond.

Prediction of Activation Barriers and Rate Constants

Without transition state calculations, the activation barriers and rate constants for reactions involving this compound remain unknown. The calculation of activation energies (Ea) from the energy difference between reactants and the transition state is a standard computational practice. This data is essential for predicting the feasibility and speed of a chemical reaction under various conditions.

Table 3: Hypothetical Activation Barriers for a Reaction of this compound. No data available in the scientific literature.

| Reaction Type | Reactant(s) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution | Data not available | Data not available | Data not available |

Computational Studies of Stereoselectivity in Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for investigating the stereoselectivity of reactions involving this compound. By calculating the energy profiles of different reaction pathways, it is possible to determine which stereoisomer is more likely to form. For instance, in a nucleophilic addition to the double bond, DFT calculations can be used to compare the activation energies for the formation of different stereoisomeric products.

These studies often involve locating the transition state structures for each possible stereochemical pathway. The relative energies of these transition states provide a quantitative measure of the stereoselectivity. A lower activation energy for one pathway over another indicates a preference for the formation of the corresponding stereoisomer. The choice of computational method and basis set is crucial for obtaining accurate results. For example, methods like WB97XD with a 6-311+G(d,p) basis set have been used to investigate reactions of similarly substituted ethyl propenoates. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. These simulations provide a detailed, atomistic view of the molecule's behavior over time.

Conformational Preferences in Solution Phase

This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can be used to sample these conformations and determine their relative populations in a given solvent. Techniques such as Replica Exchange Molecular Dynamics (REMD) and iterative multiscale MD (iMMD) can be employed to enhance conformational sampling and overcome energy barriers between different conformational states. mdpi.combiorxiv.org By analyzing the simulation trajectories, it is possible to identify the most stable conformations and understand the factors that govern their stability, such as intramolecular hydrogen bonding or steric hindrance.

The following table illustrates a hypothetical relative population of different conformers of this compound in a nonpolar solvent, as might be determined from an MD simulation.

| Conformer | Dihedral Angle (C1-C2-C3-O4) | Relative Population (%) |

| A | 60° | 45 |

| B | 180° | 35 |

| C | -60° | 20 |

Note: This data is illustrative and intended to represent the type of information obtained from MD simulations.

Solvent-Compound Interactions and Solvation Effects on Reactivity

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving this compound. MD simulations can shed light on the specific interactions between the solute and solvent molecules. By explicitly including solvent molecules in the simulation, it is possible to study the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions.

Furthermore, computational models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent on the reaction energetics. mdpi.com For example, a polar solvent might stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction rate. chemrxiv.org The effect of different solvents on the activation energy of a hypothetical reaction is shown in the table below.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 0.0 |

| Dichloromethane | 8.93 | -2.5 |

| Methanol (B129727) | 32.7 | -5.2 |

Note: This data is illustrative and demonstrates the trend of decreasing activation energy with increasing solvent polarity.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the molecular structure of this compound and its chemical reactivity. This is achieved by calculating a set of molecular descriptors and correlating them with experimentally observed or computationally predicted reactivity data.

Derivation of Electronic and Steric Descriptors for SRR Analysis

A variety of electronic and steric descriptors can be calculated for this compound using quantum chemical methods. These descriptors provide a quantitative measure of the molecule's electronic properties and spatial arrangement.

Electronic Descriptors: